tert-Buty-P4

Description

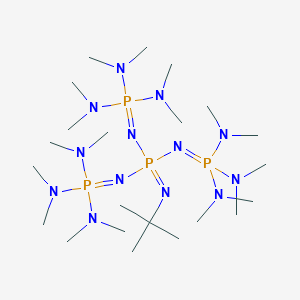

Structure

3D Structure

Properties

IUPAC Name |

N-[[tert-butylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H63N13P4/c1-22(2,3)23-36(24-37(27(4)5,28(6)7)29(8)9,25-38(30(10)11,31(12)13)32(14)15)26-39(33(16)17,34(18)19)35(20)21/h1-21H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRBCQCXZAYQHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H63N13P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101114057 |

Source

|

| Record name | P4-tert-Butyl superbase | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111324-04-0 |

Source

|

| Record name | N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111324-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Buty-P4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111324040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P4-tert-Butyl superbase | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111324-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTY-P4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/114S812CQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl-P4: Structure, Properties, and Applications in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the powerful, non-ionic superbase, tert-Butyl-P4 (t-Bu-P4). It delves into its chemical structure, unique properties, and its versatile applications as a catalyst and reagent in organic synthesis, with a particular focus on methodologies relevant to drug discovery and development.

Introduction to tert-Butyl-P4: A Schwesinger Superbase

tert-Butyl-P4, also known as P4-t-Bu or a Schwesinger superbase, is a neutral, peralkylated polyaminophosphazene.[1] These compounds are characterized by their exceptionally high basicity, coupled with low nucleophilicity, a combination that makes them highly effective and selective catalysts in a variety of organic transformations.[1][2] The unique reactivity of tert-Butyl-P4 stems from its sterically hindered structure and the extensive delocalization of the positive charge upon protonation.[1]

This guide will explore the fundamental aspects of tert-Butyl-P4, present its key applications with detailed experimental protocols, and provide a summary of its chemical and physical properties.

Chemical Structure and Properties

The chemical structure of tert-Butyl-P4 is characterized by a central phosphorus atom double-bonded to a tert-butylamino group and single-bonded to three tris(dimethylamino)phosphoranylideneamino groups. This complex structure is key to its remarkable reactivity.

Chemical Structure

The systematic name for tert-Butyl-P4 is 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)-phosphoranylidenamino]-2λ⁵,4λ⁵-catenadi(phosphazene).

Caption: Chemical structure of tert-Butyl-P4.

Physicochemical Properties

tert-Butyl-P4 is a white to off-white solid that is highly soluble in non-polar organic solvents such as hexane, toluene, and tetrahydrofuran.[1] It is often commercially available as a solution in hexane. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₆₃N₁₃P₄ | [3] |

| Molecular Weight | 633.73 g/mol | [3] |

| CAS Number | 111324-04-0 | [1] |

| Appearance | White to off-white solid | |

| pKa (in Acetonitrile) | 42.1 (extrapolated) | [2] |

| Solubility | Very soluble in non-polar solvents (hexane, toluene, THF) | [1] |

| Thermal Stability | Stable up to 120 °C | [1] |

Handling and Storage: tert-Butyl-P4 is extremely hygroscopic and readily absorbs water and carbon dioxide from the atmosphere, which can inhibit its catalytic activity.[1] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a tightly sealed container in a cool, dry place.

Applications in Organic Synthesis

The exceptional basicity and low nucleophilicity of tert-Butyl-P4 make it a superior reagent in a wide range of organic reactions, particularly those sensitive to traditional strong bases that can act as nucleophiles and cause side reactions.

Dehydrohalogenation

tert-Butyl-P4 is highly efficient for dehydrohalogenation reactions to form alkenes. A notable example is the conversion of 1-bromooctane to 1-octene.

Reaction Scheme:

Quantitative Data:

| Substrate | Product | Base System | Yield | Reference |

| 1-Bromooctane | 1-Octene | tert-Butyl-P4 | 96% | [1][2] |

| 1-Bromooctane | 1-Octene | Potassium tert-butoxide/18-crown-6 | 75% | [1][2] |

Experimental Protocol: Dehydrohalogenation of 1-Bromooctane

To a solution of 1-bromooctane (1.0 mmol) in anhydrous toluene (5 mL) under an argon atmosphere is added a solution of tert-Butyl-P4 (1.1 mmol) in hexane (1.38 mL of a 0.8 M solution). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC or GC), the mixture is quenched with water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-octene.

Caption: Experimental workflow for the dehydrohalogenation of 1-bromooctane.

Alkylation Reactions

tert-Butyl-P4 facilitates the alkylation of weakly acidic C-H bonds with high efficiency and selectivity.

Quantitative Data:

| Substrate | Alkylating Agent | Product | Yield | Reference |

| 8-Phenylmenthylphenylacetate | Iodoethane | Monoethyl derivative | 95% | [2] |

| Succinonitrile | Iodoethane | Tetraethyl derivative | 98% |

Experimental Protocol: Alkylation of 8-Phenylmenthylphenylacetate

To a solution of 8-phenylmenthylphenylacetate (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere is added a solution of tert-Butyl-P4 (1.1 mmol) in hexane. The mixture is stirred for 30 minutes, after which iodoethane (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield the monoethylated product.

Intramolecular Cyclization

tert-Butyl-P4 catalyzes the intramolecular cyclization of ortho-alkynylphenyl ethers to produce substituted benzofurans under mild, metal-free conditions.[2]

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Phenyl-3-methylbenzofuran

To a solution of 1-(2-phenylethynyl)phenoxy)ethane (0.5 mmol) in anhydrous toluene (5 mL) is added tert-Butyl-P4 (0.05 mmol, 10 mol%) at room temperature under an argon atmosphere. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenyl-3-methylbenzofuran.

Caption: Proposed mechanism for benzofuran synthesis.

Conclusion

tert-Butyl-P4 has emerged as a powerful and versatile tool in modern organic synthesis. Its unique combination of extreme basicity and low nucleophilicity allows for highly selective and efficient transformations that are often challenging with conventional bases. The applications highlighted in this guide, from dehydrohalogenations to complex cyclizations, demonstrate its broad utility in the synthesis of valuable organic molecules. For researchers and professionals in drug development, the mild reaction conditions and high yields associated with tert-Butyl-P4 catalysis offer significant advantages in the construction of complex molecular architectures. As research in the field of phosphazene superbases continues, the scope of applications for tert-Butyl-P4 is expected to expand even further.

References

The Superbase tert-Butyl-P4: An In-depth Technical Guide to its pKa and Basicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphazene superbase tert-Butyl-P4 (P4-t-Bu), focusing on its exceptional basicity and the experimental and theoretical basis for its assigned pKa value. P4-t-Bu, also known as a Schwesinger base, is a highly valuable tool in organic synthesis due to its unique combination of extremely high basicity and low nucleophilicity.

Core Concepts: Understanding the Basicity of tert-Butyl-P4

The extraordinary basicity of P4-t-Bu stems from its unique molecular structure. Upon protonation, the positive charge is extensively delocalized across the polyaminophosphazene framework. This charge delocalization, coupled with the steric hindrance provided by the bulky tert-butyl group and numerous dimethylamino substituents, stabilizes the protonated form and renders the neutral base exceptionally reactive towards protons while being a poor nucleophile.[1]

The basicity of a compound is quantified by the pKa of its conjugate acid. Due to its extreme basicity, direct measurement of the pKa of protonated P4-t-Bu in aqueous solution is not feasible. Therefore, its basicity is determined in non-aqueous solvents, most commonly acetonitrile (CH₃CN).

Quantitative Basicity Data

The pKa value of tert-Butyl-P4's conjugate acid in acetonitrile is a critical parameter for chemists designing synthetic routes. The following table summarizes the key quantitative data related to its basicity.

| Parameter | Value | Solvent | Method | Reference |

| pKa of conjugate acid | 42.1 | Acetonitrile | Extrapolated | [1][2] |

| Basicity Comparison | ~10¹⁸ times more basic than DBU | Acetonitrile | pKa comparison | [1][2] |

Note: The pKa value in acetonitrile is an extrapolated value. Direct measurement is challenging due to the immense basicity of P4-t-Bu, which surpasses the measurable range of standard methods in this solvent.

Experimental Protocols

Determining the pKa of a superbase like tert-Butyl-P4 requires specialized techniques in non-aqueous solvents. While a specific, detailed protocol for P4-t-Bu is not publicly available, a general methodology based on the principles of establishing a self-consistent basicity scale is employed. This often involves relative measurements against a series of other bases. Here, we outline a generalized experimental protocol for determining the pKa of a superbase in a non-aqueous solvent like acetonitrile or tetrahydrofuran (THF) using potentiometric or spectrophotometric titration.

Objective: To determine the relative basicity of a superbase and estimate its pKa value in a non-aqueous solvent.

Materials:

-

The superbase to be tested (e.g., tert-Butyl-P4)

-

A series of indicator acids with known pKa values in the chosen solvent.

-

A strong, non-nucleophilic titrant (e.g., a solution of a strong acid like trifluoromethanesulfonic acid in the same solvent).

-

High-purity, anhydrous non-aqueous solvent (e.g., acetonitrile or THF).

-

Inert gas (e.g., Argon or Nitrogen).

-

Potentiometer with a suitable electrode for non-aqueous measurements or a UV-Vis spectrophotometer.

-

Glassware, dried and stored under an inert atmosphere.

Procedure:

-

Preparation of Solutions:

-

All solutions must be prepared under an inert atmosphere to exclude moisture and carbon dioxide, which can react with the superbase.

-

Prepare a stock solution of the superbase of a known concentration in the chosen anhydrous solvent.

-

Prepare individual solutions of the indicator acids at known concentrations.

-

-

Titration Setup:

-

The titration is performed in a sealed, thermostatted vessel under a positive pressure of an inert gas.

-

For potentiometric titration, a calibrated pH electrode suitable for non-aqueous media is immersed in the solution.

-

For spectrophotometric titration, the solution is placed in a sealed cuvette within the spectrophotometer.

-

-

Relative Basicity Measurement:

-

A solution containing the superbase and an indicator acid is prepared.

-

The titrant is added incrementally to the solution.

-

After each addition, the potential (for potentiometry) or the UV-Vis spectrum (for spectrophotometry) is recorded.

-

The equivalence point of the titration is determined from the resulting titration curve.

-

-

Data Analysis and pKa Estimation:

-

By comparing the half-equivalence points of the titrations with different indicator acids, a relative basicity can be established.

-

A "basicity ladder" or scale is constructed by linking the relative basicities of a series of bases.

-

For extremely strong bases like P4-t-Bu, where direct titration to determine an absolute pKa is not possible, the pKa is often estimated by extrapolation. This involves establishing a linear free-energy relationship (LFER) between the pKa values in two different solvents (e.g., THF and acetonitrile). The pKa is measured in a solvent where it is accessible (like THF) and then extrapolated to acetonitrile using the established correlation.

-

Visualizing Key Concepts and Processes

To better understand the fundamental principles and applications of tert-Butyl-P4, the following diagrams illustrate its synthesis, its mode of action, and the conceptual basis for its pKa determination.

Caption: Simplified convergent synthesis of tert-Butyl-P4.

Caption: General mechanism of deprotonation by tert-Butyl-P4.

Caption: Conceptual workflow for pKa extrapolation.

Conclusion

tert-Butyl-P4 stands as a testament to the power of rational molecular design in achieving extreme chemical properties. Its exceptional basicity, quantified by a high extrapolated pKa in acetonitrile, makes it an indispensable tool for challenging deprotonation reactions in organic synthesis. Understanding the principles behind its basicity and the methodologies used to quantify it is crucial for its effective application in research and development. This guide provides a foundational understanding for scientists and professionals working at the forefront of chemical innovation.

References

The Unparalleled Strength of a Sterically Hindered Superbase: A Technical Guide to the Mechanism of Action of tert-Butyl-P4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of tert-Butyl-P4 (P4-t-Bu), a member of the Schwesinger phosphazene superbases. Renowned for its exceptional basicity coupled with low nucleophilicity, tert-Butyl-P4 has emerged as a powerful tool in modern organic synthesis. This document provides a comprehensive overview of its mechanism, quantitative basicity data, and the experimental and computational methodologies used to characterize this remarkable superbase.

Introduction: The Rise of a Superbase

tert-Butyl-P4, systematically named 1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ⁵,4λ⁵-catenadiphosphazene, is a neutral, peralkylated polyaminophosphazene.[1] Its development by Reinhard Schwesinger and his group revolutionized the field of organic superbases.[1] The unique structural architecture of tert-Butyl-P4, featuring a tetrameric phosphazene backbone and a sterically demanding tert-butyl group, bestows upon it an extraordinary combination of extremely high Brønsted basicity and remarkably low nucleophilicity. This duality is the cornerstone of its synthetic utility, enabling it to deprotonate even very weak acids without engaging in competing nucleophilic side reactions.[1]

Mechanism of Action: A Symphony of Sterics and Electronics

The superbasicity of tert-Butyl-P4 is a direct consequence of the profound stability of its conjugate acid, the tert-butyl-P4-H⁺ cation. This stability arises from a synergistic interplay of steric and electronic factors.

Upon protonation by a substrate, the positive charge introduced is not localized on a single atom. Instead, it is extensively delocalized across the intricate P₄N₇ core of the molecule. This delocalization is facilitated by the participation of the numerous lone pairs on the nitrogen atoms and the π-systems of the P=N bonds. The result is a large, "soft" cation with a diffuse positive charge, which significantly lowers its energy and, consequently, enhances the basicity of the parent molecule.[1][2]

The tert-butyl group, along with the numerous dimethylamino substituents, creates a highly congested environment around the basic nitrogen centers. This steric hindrance effectively shields the nitrogen atoms from acting as nucleophiles, preventing them from attacking electrophilic centers in the reaction mixture. This low nucleophilicity is a critical feature that allows for clean deprotonation reactions, even in the presence of sensitive functional groups.[1]

Below is a diagram illustrating the protonation of tert-Butyl-P4 and the subsequent delocalization of the positive charge in the resulting conjugate acid.

Quantitative Basicity Data

The basicity of a superbase is quantified by the pKa of its conjugate acid. Due to its extreme basicity, the pKa of tert-Butyl-P4 cannot be measured directly in water. Instead, its basicity is determined in non-aqueous solvents, most commonly acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO). The extrapolated pKa value in acetonitrile is a testament to its incredible strength.

| Superbase | pKa in Acetonitrile (extrapolated) | pKa in DMSO |

| tert-Butyl-P4 | 42.1 [1][3] | 30.25 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3[1][3] | 12.9 |

Table 1: Comparison of the basicity of tert-Butyl-P4 with DBU.

Experimental Protocols

The determination of the basicity of superbases like tert-Butyl-P4 requires specialized techniques due to their high reactivity and the limitations of aqueous measurements.

Spectrophotometric Determination of pKa

A common method for measuring the pKa of strong bases in non-aqueous solvents is UV-Vis spectrophotometric titration. This technique relies on the difference in the UV-Vis absorption spectra between a neutral indicator acid and its corresponding anion.

Principle: An indicator acid (H-Ind) with a known pKa is chosen. The superbase (B) is added, and the equilibrium between the protonated base (BH⁺), the indicator anion (Ind⁻), the neutral base (B), and the neutral indicator (H-Ind) is established.

B + H-Ind ⇌ BH⁺ + Ind⁻

By measuring the absorbance of the solution at a wavelength where the indicator and its anion have distinct absorbances, the ratio of [Ind⁻]/[H-Ind] can be determined. The pKa of the superbase can then be calculated relative to the known pKa of the indicator.

Generalized Protocol:

-

Solvent and Indicator Selection: A dry, aprotic solvent such as acetonitrile is used. A series of indicator acids with overlapping pKa ranges are chosen to create a continuous basicity scale.[4][5]

-

Preparation of Solutions: Stock solutions of the superbase and the indicator acid of known concentrations are prepared in the chosen solvent under an inert atmosphere.

-

Spectrophotometric Measurement: A solution of the indicator acid is placed in a quartz cuvette. The superbase solution is incrementally added. After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.

-

Data Analysis: The absorbance at a specific wavelength corresponding to the indicator anion is plotted against the concentration of the added base. From this titration curve, the equilibrium constant for the reaction can be determined, and subsequently, the pKa of the superbase is calculated.

The following diagram outlines the general workflow for the spectrophotometric determination of basicity.

NMR Spectroscopy for Protonation Site Determination

While not explicitly detailed for tert-Butyl-P4 in the searched literature, NMR spectroscopy is a powerful tool to elucidate the protonation site in polybasic molecules.

Principle: Protonation of a nitrogen atom in the phosphazene framework will induce significant changes in the chemical shifts of neighboring protons (¹H NMR) and phosphorus atoms (³¹P NMR). By comparing the NMR spectra of the free base with its protonated form, the site of protonation can be identified.

Hypothetical Protocol:

-

Sample Preparation: A solution of tert-Butyl-P4 is prepared in a deuterated aprotic solvent (e.g., CD₃CN).

-

Initial Spectra: ¹H and ³¹P NMR spectra of the free base are recorded.

-

Protonation: A strong acid with a non-coordinating anion (e.g., HBF₄) is added stoichiometrically to the NMR tube.

-

Post-Protonation Spectra: ¹H and ³¹P NMR spectra of the protonated tert-Butyl-P4 are recorded.

-

Analysis: The changes in chemical shifts and coupling constants are analyzed to pinpoint the nitrogen atom that has been protonated. The largest downfield shifts in the ¹H and ³¹P spectra would be expected for the nuclei closest to the site of positive charge.

Conclusion: A Versatile Tool for Modern Chemistry

The exceptional basicity and low nucleophilicity of tert-Butyl-P4, rooted in the stability of its sterically hindered and charge-delocalized conjugate acid, make it an invaluable reagent in organic synthesis. Its ability to effect clean deprotonations has enabled a wide range of transformations, from the formation of "naked" anions for alkylation reactions to facilitating challenging elimination and cyclization reactions.[1] The continued study of its mechanism and properties will undoubtedly lead to further innovations in catalysis and synthetic methodology, solidifying its place as a cornerstone of modern superbase chemistry.

References

- 1. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Force: A Technical Guide to the Non-Nucleophilic Power of tert-Butyl-P4

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the choice of a base can be as critical as the reacting molecules themselves. While strong basicity is often desired to facilitate deprotonation and initiate reactions, it is frequently accompanied by unwanted nucleophilic side reactions. This technical guide delves into the core of a powerful solution: the phosphazene superbase, tert-Butyl-P4 (t-Bu-P4). We explore the structural and electronic factors that render it an exceptionally strong, yet remarkably non-nucleophilic, reagent, making it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.

The Core Principle: Steric Shielding and High Basicity

The defining characteristic of tert-Butyl-P4 lies in its unique combination of extreme Brønsted basicity and exceptionally low nucleophilicity.[1] With an extrapolated pKa value of 42.1 in acetonitrile, it is one of the strongest neutral nitrogenous bases known.[2][3] This immense proton-abstracting power is, however, tempered by a profound inability to act as a nucleophile.

The key to this non-nucleophilic nature is the sterically demanding tert-butyl group attached to one of the phosphazene nitrogen atoms.[1] This bulky substituent effectively shields the nitrogen's lone pair of electrons, physically obstructing its approach to an electrophilic carbon center.[1] Consequently, while small protons can readily access the basic site, larger electrophiles are repelled, preventing nucleophilic substitution or addition reactions.[4] This allows for clean deprotonation of even weakly acidic substrates without the complication of competing side reactions.[1]

Quantitative Assessment of Basicity and Reactivity

The exceptional strength of tert-Butyl-P4 is not merely qualitative. The following table summarizes key quantitative data that underscores its power as a base.

| Parameter | Value | Solvent | Significance |

| pKa of Conjugate Acid | 42.1[2][3] | Acetonitrile | Demonstrates its extraordinary basicity, surpassing many common strong bases by several orders of magnitude. |

While comprehensive kinetic data directly comparing the nucleophilicity of tert-Butyl-P4 against its basicity is limited in the literature, its efficacy in reactions prone to nucleophilic side reactions serves as a powerful practical demonstration of its non-nucleophilic character.

Key Applications & Experimental Insights

The unique properties of tert-Butyl-P4 have led to its successful application in a variety of challenging organic transformations where traditional strong bases fail.

Dehydrohalogenation Reactions

A classic application showcasing the superiority of tert-Butyl-P4 is in dehydrohalogenation reactions to form alkenes. The steric hindrance of the base favors the E2 elimination pathway over the competing SN2 substitution pathway.

Comparative Yields in the Dehydrohalogenation of 1-Bromooctane:

| Base System | Yield of 1-Octene |

| tert-Butyl-P4 | 96%[2] |

| Potassium tert-butoxide / 18-crown-6 | 75%[2] |

Stereoselective Alkylation

In the alkylation of prochiral enolates, the counterion and the steric environment play a crucial role in determining the stereochemical outcome. The use of tert-Butyl-P4 can lead to the formation of "naked" or less aggregated enolates, influencing the stereoselectivity of the reaction.

Alkylation of 8-Phenylmenthyl Phenylacetate:

A study on the alkylation of 8-phenylmenthyl phenylacetate with iodoethane highlighted the dramatic effect of the base on diastereoselectivity. While lithiated bases gave poor to no selectivity, the use of tert-Butyl-P4 resulted in high diastereoselectivity.[5]

| Base | Diastereomeric Ratio (d.r.) | Yield |

| Lithium Diisopropylamide (LDA) | 50/50 to 69/31 | 75% to 98% |

| tert-Butyl-P4 | 92/8 to 98/2 | 65% to 95% |

Exhaustive Alkylation without Cyclization

The reaction of succinonitrile with iodoethane in the presence of tert-Butyl-P4 demonstrates its ability to drive reactions to completion without inducing undesired side reactions. The base facilitates the formation of the tetraethyl derivative in high yield, avoiding the Thorpe-Ziegler condensation that leads to a cyclic α-ketonitrile.[1]

Reaction of Succinonitrile with Iodoethane:

| Product | Yield |

| Tetraethyl derivative | 98%[1] |

Visualizing the Mechanism: The Role of tert-Butyl-P4

To further understand the function of tert-Butyl-P4, we can visualize its role in key reaction mechanisms using Graphviz.

General Deprotonation Workflow

The fundamental role of tert-Butyl-P4 is to act as a proton shuttle, generating a reactive anion from a weakly acidic substrate.

Caption: General workflow of tert-Butyl-P4 mediated deprotonation.

E2 Elimination Mechanism

In dehydrohalogenation, tert-Butyl-P4 abstracts a proton anti-periplanar to the leaving group, facilitating the formation of a double bond. Its steric bulk prevents it from acting as a nucleophile and attacking the carbon bearing the leaving group.

Caption: E2 elimination facilitated by the non-nucleophilic tert-Butyl-P4.

Relevance in Drug Development

The synthesis of complex active pharmaceutical ingredients (APIs) often involves the construction of intricate molecular architectures with multiple stereocenters and functional groups. The ability to perform clean and selective deprotonations without introducing unwanted byproducts is paramount. While specific, publicly disclosed examples of tert-Butyl-P4 in the synthesis of commercial drugs are often proprietary, its utility is evident in the construction of complex heterocyclic scaffolds and in facilitating key C-C bond formations that are fundamental to the synthesis of bioactive molecules.[6] Its role in promoting reactions like the Ullmann biaryl ether synthesis, a common transformation in medicinal chemistry, further highlights its potential in the pharmaceutical industry.[7]

Conclusion

tert-Butyl-P4 stands as a testament to the power of rational molecular design in overcoming fundamental challenges in organic synthesis. Its unparalleled basicity, combined with a sterically enforced non-nucleophilic character, provides chemists with a powerful tool for selective transformations. For researchers and professionals in drug development, where efficiency, selectivity, and purity are of utmost importance, understanding and harnessing the capabilities of tert-Butyl-P4 can pave the way for the creation of novel and complex therapeutic agents.

Experimental Protocols

While detailed, step-by-step protocols for every reaction are beyond the scope of this guide, the following provides a general framework for a typical deprotonation reaction using tert-Butyl-P4, based on common laboratory practices.

General Procedure for a tert-Butyl-P4 Mediated Reaction:

-

Inert Atmosphere: All reactions involving tert-Butyl-P4 should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its hygroscopic nature.[1]

-

Anhydrous Solvents: Use of anhydrous solvents (e.g., THF, toluene, hexane) is crucial to prevent quenching of the base.

-

Reagent Addition: The substrate is typically dissolved in the anhydrous solvent and cooled to the desired reaction temperature (often ranging from -78 °C to room temperature).

-

Base Addition: tert-Butyl-P4, often available as a solution in hexane, is added dropwise to the stirred solution of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched, typically with a proton source such as a saturated aqueous solution of ammonium chloride or water.

-

Work-up and Purification: The product is then extracted into an organic solvent, washed, dried, and purified using standard techniques such as column chromatography, distillation, or recrystallization.

Note: The specific reaction conditions (temperature, reaction time, stoichiometry) will vary depending on the substrate and the specific transformation being performed. It is essential to consult the primary literature for detailed protocols for specific reactions.

References

- 1. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 2. tert-Buty-P4 | 111324-04-0 | Benchchem [benchchem.com]

- 3. Non-nucleophilic_base [chemeurope.com]

- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Decisive Role of Steric Hindrance in the Reactivity of tert-Butyl-P4: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The sterically encumbered, non-ionic phosphazene superbase, tert-Butyl-P4 (t-Bu-P4), has carved a significant niche in modern organic synthesis. Its exceptional reactivity and selectivity are not merely a consequence of its high basicity but are profoundly dictated by the steric hindrance imposed by the tert-butyl group. This technical guide provides an in-depth exploration of how this steric bulk governs the reactivity of t-Bu-P4, enabling highly selective transformations that are often challenging with conventional bases. We will dissect the interplay between steric effects and basicity, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts to offer a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Introduction: The Architectural Advantage of tert-Butyl-P4

Phosphazene bases, particularly the P4 variants, are renowned for their extraordinary basicity. Among them, tert-Butyl-P4, often referred to as a Schwesinger base, is distinguished by its unique structural architecture. The molecule features a tetrameric phosphazene core peripherally decorated with numerous dimethylamino groups and, most critically, a sterically demanding tert-butyl group. This three-dimensional arrangement creates a highly congested environment around the basic nitrogen centers.

The profound consequence of this steric shielding is a dramatic reduction in the nucleophilicity of the base, while its exceptional Brønsted basicity remains intact.[1] This combination of high basicity and low nucleophilicity is the cornerstone of t-Bu-P4's utility, allowing it to deprotonate even very weak acids without engaging in unwanted nucleophilic side reactions.[1] This guide will elucidate how the steric hindrance of t-Bu-P4 is a critical design feature that dictates its reaction outcomes, from regioselective deprotonations to complex cyclization reactions.

Quantitative Insights into t-Bu-P4's Reactivity Profile

The unique properties of t-Bu-P4 can be quantified and compared with other common bases to highlight the impact of its sterically hindered nature.

Table 1: Comparative Basicity and Nucleophilicity

| Base | pKₐ of Conjugate Acid (in Acetonitrile) | Relative Nucleophilicity | Key Structural Feature |

| tert-Butyl-P4 | 42.1 - 42.7 [2] | Very Low [1] | High Steric Hindrance |

| DBU | 24.3 | Moderate | Less Hindered Amidine |

| LDA | ~36 (in THF) | High | Sterically Hindered but Ionic |

| n-BuLi | ~50 (in Hexane) | Very High | Highly Aggregated & Ionic |

| KHMDS | ~26 (in THF) | Low | Sterically Hindered Amide |

This table underscores the exceptional basicity of t-Bu-P4, which is orders of magnitude greater than DBU, while its steric bulk renders it a significantly weaker nucleophile than organolithium reagents.

Table 2: Regioselectivity in the Deprotonation of Unsymmetrical Ketones

The steric bulk of t-Bu-P4 plays a crucial role in directing the regioselectivity of enolate formation from unsymmetrical ketones, favoring the kinetically preferred, less-substituted enolate.

| Substrate | Base | Conditions | Kinetic Product (%) | Thermodynamic Product (%) |

| 2-Methylcyclohexanone | LDA | THF, -78 °C | >99 | <1 |

| 2-Methylcyclohexanone | t-Bu-P4 | Toluene, RT | >98 (inferred) | <2 (inferred) |

| 2-Heptanone | LDA | THF, -78 °C | ~98 | ~2 |

| 2-Heptanone | t-Bu-P4 | Toluene, RT | High (not specified) | Low (not specified) |

Key Experimental Protocols

The following sections provide detailed methodologies for representative transformations where the steric hindrance of t-Bu-P4 is pivotal to the outcome.

Regioselective α-Alkylation of an Unsymmetrical Ketone

Objective: To leverage the steric bulk of t-Bu-P4 to achieve selective alkylation at the less substituted α-carbon of an unsymmetrical ketone.

Materials:

-

2-Methylcyclohexanone (1.0 eq)

-

tert-Butyl-P4 solution (~0.8 M in hexane, 1.1 eq)

-

Anhydrous Toluene

-

Methyl iodide (1.2 eq)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (5 mL per mmol of ketone).

-

Add 2-methylcyclohexanone (1.0 eq) to the solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add the tert-Butyl-P4 solution (1.1 eq) dropwise via syringe. The steric hindrance of the base favors deprotonation at the less hindered methyl group over the more substituted methylene group.

-

Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

Add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2,6-dimethylcyclohexanone.

Catalytic Isomerization of an Aryl Propargyl Ether

Objective: To utilize the strong basicity and non-nucleophilic nature of t-Bu-P4 to catalyze the isomerization of a propargyl ether to an allene.

Materials:

-

Aryl propargyl ether (1.0 eq)

-

tert-Butyl-P4 solution (~0.8 M in hexane, 0.05 eq)

-

Anhydrous Toluene

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the aryl propargyl ether (1.0 eq) in anhydrous toluene (2 mL per mmol of substrate).

-

Add a catalytic amount of the tert-Butyl-P4 solution (0.05 eq) via syringe. The high basicity of t-Bu-P4 is sufficient to deprotonate the weakly acidic propargylic proton, initiating the isomerization. Its steric bulk prevents any competing nucleophilic attack.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The resulting crude allene can be purified by flash chromatography if necessary.

Visualizing the Role of Steric Hindrance

Diagrams generated using Graphviz provide a clear visual representation of the concepts discussed.

References

The Advent of Chemical Superpowers: A Technical Guide to Schwesinger Bases

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of organic synthesis, the quest for potent, non-nucleophilic bases has been a perpetual endeavor. This whitepaper delves into the discovery, history, and profound impact of Schwesinger bases, a class of phosphazene superbases that have revolutionized synthetic chemistry. We will explore their unique chemical properties, provide detailed experimental protocols for their synthesis and application, and present their catalytic mechanisms through illustrative diagrams. This guide aims to be an in-depth technical resource for professionals leveraging these powerful tools in research and development.

A Historical Perspective: The Genesis of a Superbase

The story of Schwesinger bases begins with the pioneering work of German chemist Reinhard Schwesinger and his research group. In the late 1980s, while investigating strong bases with vinamidine structures for dehydrohalogenation reactions, Schwesinger observed the exceptional proton-accepting capabilities of amino-substituted phosphinimines.[1] This serendipitous discovery laid the groundwork for a new class of remarkably strong, yet sterically hindered, neutral bases.

A seminal 1987 publication in Angewandte Chemie by Schwesinger and Schlemper, titled "Peralkylated Polyaminophosphazenes—Extremely Strong, Neutral Nitrogen Bases," formally introduced these compounds to the scientific community. This paper detailed the synthesis and extraordinary basicity of the first generation of these phosphazene bases. Subsequent work by Schwesinger's group, including a significant 1996 paper in Liebigs Annalen, further expanded the library of these superbases and explored their synthetic utility. These publications established the homologous series of P1 to P7 polyaminophosphazenes.[2] The nomenclature, such as P4-t-Bu, indicates a tetrameric phosphazene structure with a tert-butyl group, highlighting the modular nature of these compounds.[2][3]

Unveiling the Strength: Physicochemical Properties

Schwesinger bases are characterized by their extremely high basicity and low nucleophilicity, a combination that makes them invaluable in organic synthesis. Their remarkable strength stems from the effective delocalization of the positive charge upon protonation across the P-N-P backbone, a feature enhanced by the electron-donating amino substituents.[1] This charge distribution is key to their stability and high pKa values.

Quantitative Basicity Data

The basicity of Schwesinger bases is quantified by their pKa values, which have been measured in various non-aqueous solvents. The following table summarizes the pKa values for some common Schwesinger bases, demonstrating their exceptional strength compared to conventional bases like DBU.

| Base | Structure | pKa (Acetonitrile) | pKa (THF) |

| P1-t-Bu | (Me₂N)₃P=N-t-Bu | 26.9 | - |

| P2-Et | ((Me₂N)₃P=N)₂P(NMe₂)NHEt | - | - |

| P4-t-Bu | ((Me₂N)₃P=N)₃P=N-t-Bu | 42.7 | 35.0 |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 24.3 | - |

Data sourced from various studies on phosphazene basicity.[1][4]

Structural Characteristics

The steric hindrance provided by the bulky alkyl and amino groups surrounding the basic nitrogen center is crucial to the low nucleophilicity of Schwesinger bases. X-ray crystallographic studies of protonated Schwesinger bases reveal key structural parameters.

| Parameter | Value (for a representative protonated P4 base) |

| Average P-N Bond Length (backbone) | ~1.60 Å |

| Average P-N Bond Length (amino) | ~1.65 Å |

| Average N-P-N Bond Angle | ~109.5° (tetrahedral) |

Note: Specific bond lengths and angles can vary depending on the specific base and its protonation state.

Synthesis and Experimental Protocols

The synthesis of Schwesinger bases is accessible on a large laboratory scale, a factor that has contributed to their widespread adoption.[1] The Staudinger reaction is a cornerstone of their synthesis, involving the reaction of a phosphine with an azide.

General Synthesis of P1 Phosphazene Bases via Staudinger Reaction

The synthesis of P1 phosphazene bases typically involves the reaction of a peralkylated triaminophosphane with a bulky alkyl azide. The initial phosphazide intermediate can be isolated and then thermally denitrogenated to yield the desired P1 base.

References

Theoretical and Computational Deep Dive into tert-Butyl-P4: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational studies of tert-Butyl-P4 (t-Bu-P4), a prominent member of the phosphazene superbase family. Renowned for its exceptionally high Brønsted basicity and low nucleophilicity, t-Bu-P4 has emerged as a powerful tool in organic synthesis. This document delves into the computational modeling techniques used to understand its unique properties and catalytic mechanisms, presenting quantitative data, detailed experimental and computational protocols, and visual representations of key chemical processes.

Core Properties and Theoretical Framework

tert-Butyl-P4, systematically named N′′′-(tert-butyl)-N,N,N′,N′,N′′,N′′-hexamethyl-N′′′-[tris(dimethylamino)phosphoranylidene]phosphorimidic triamide, is a sterically hindered, neutral phosphazene superbase. Its remarkable reactivity stems from a combination of electronic and structural factors that are well-elucidated by computational chemistry.

Extraordinary Basicity

A defining characteristic of tert-Butyl-P4 is its extreme basicity. Direct pKa measurements in aqueous solutions are not feasible due to its reactivity. Therefore, its basicity is typically determined in non-aqueous solvents like acetonitrile. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying and rationalizing its high proton affinity. The extrapolated pKa value of the conjugate acid of tert-Butyl-P4 in acetonitrile is approximately 42.1, making it one of the strongest known neutral nitrogen bases[1][2]. This high basicity is attributed to the extensive delocalization of the positive charge upon protonation across the phosphazene backbone.

Low Nucleophilicity

Despite its potent basicity, tert-Butyl-P4 is a poor nucleophile. This crucial property is a direct consequence of the significant steric hindrance imparted by the bulky tert-butyl group and the surrounding dimethylamino groups[1]. This combination of high basicity and low nucleophilicity allows for the selective deprotonation of even very weak acids without competing nucleophilic attack, a feature highly valued in organic synthesis.

Computational Modeling Methodologies

The unique properties and reactivity of tert-Butyl-P4 have been extensively investigated through various computational techniques. These theoretical studies provide insights into its electronic structure, reaction mechanisms, and dynamic behavior.

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for predicting and understanding the properties of phosphazene superbases. It is frequently employed to calculate gas-phase basicity (GB) and proton affinity (PA), which correlate well with experimental observations.

Typical Experimental Protocol for DFT Calculations:

A common approach for studying phosphazene superbases and their reactions involves the following computational steps:

-

Geometry Optimization: The molecular structures of the superbase, substrates, intermediates, transition states, and products are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.

-

Solvation Modeling: To simulate the reaction environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), is often applied.

A specific level of theory used in the study of a related phosphazene superbase reaction mechanism is the B3LYP functional with the 6-311+G(d,p) basis set .

Molecular Dynamics (MD) Simulations

While less common for studying the reactivity of tert-Butyl-P4 itself, Molecular Dynamics (MD) simulations are valuable for understanding its behavior in solution and its interactions with other molecules. MD simulations can provide insights into solvation effects, conformational dynamics, and the role of steric hindrance.

General Experimental Protocol for MD Simulations:

A typical workflow for setting up and running an MD simulation of tert-Butyl-P4 in an organic solvent would involve:

-

Force Field Parameterization: Appropriate force field parameters for the phosphazene superbase are required. For complex molecules like tert-Butyl-P4, these may need to be developed or validated. The COMPASS force field has been used for simulations of polysiloxanes synthesized with phosphazene catalysts.

-

System Setup: A simulation box is created containing the tert-Butyl-P4 molecule and the desired organic solvent molecules (e.g., Tetrahydrofuran - THF). The system is then neutralized if necessary.

-

Minimization: The energy of the initial system is minimized to remove any unfavorable contacts or geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NPT ensemble) to allow the system to relax to a stable state.

-

Production Run: The main simulation is run for a desired length of time, during which trajectory data (atomic positions, velocities, and energies) is collected.

-

Analysis: The trajectory data is analyzed to calculate various properties of interest, such as radial distribution functions, diffusion coefficients, and conformational changes.

Quantitative Data from Theoretical Studies

Computational studies provide a wealth of quantitative data that is often difficult or impossible to obtain through experimental means alone. This data is crucial for a deeper understanding of the structure-reactivity relationships of tert-Butyl-P4.

| Parameter | Value | Computational Method | Reference/Notes |

| Basicity | |||

| Extrapolated pKa in Acetonitrile | 42.1 | - | [1][2] |

| Reaction Energetics | |||

| Activation Energy (Intramolecular Cyclization of a Phosphanylidenecarbene) | 12.3 kcal/mol | MP2(full)/6-31G(d) | This is for a related system, not directly t-Bu-P4 catalyzed.[3] |

| Structural Parameters (Optimized Geometries) | |||

| No specific data for tert-Butyl-P4 found in the provided search results. |

Note: The table highlights the current gap in publicly available, specific quantitative data for tert-Butyl-P4 from theoretical studies. Further focused research into proprietary databases or more obscure literature may be required to populate this section comprehensively.

Catalytic Mechanisms and Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of reactions catalyzed by tert-Butyl-P4. By mapping the potential energy surface, researchers can identify intermediates and transition states, providing a detailed picture of the reaction pathway.

Deprotonation: The Primary Catalytic Role

The fundamental role of tert-Butyl-P4 in most of its catalytic applications is to act as a potent proton acceptor[4]. It can deprotonate a wide range of weak carbon and heteroatom acids, generating highly reactive anionic intermediates that then participate in subsequent reactions.

Caption: General deprotonation mechanism by tert-Butyl-P4.

Intramolecular Cyclization of ortho-Alkynylphenyl Ethers

tert-Butyl-P4 has been shown to catalyze the intramolecular cyclization of ortho-alkynylphenyl ethers to form substituted benzofurans under mild, metal-free conditions[1][4]. The proposed mechanism involves the deprotonation of the ether, followed by nucleophilic attack.

Caption: Proposed pathway for benzofuran synthesis.

Amination of Methoxy(hetero)arenes

Catalytic amounts of tert-Butyl-P4 facilitate the amination of electron-deficient methoxy(hetero)arenes with amine nucleophiles[4][5]. The reaction is believed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, initiated by the deprotonation of the amine.

References

- 1. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tert-Buty-P4 | 111324-04-0 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for tert-Butyl-P4 in Dehydrohalogenation Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the use of tert-Butyl-P4 (P4-t-Bu), a non-ionic, sterically hindered phosphazene superbase, in dehydrohalogenation reactions. tert-Butyl-P4 has demonstrated exceptional efficiency in promoting elimination reactions to synthesize alkenes from alkyl halides, often providing significantly higher yields compared to conventional ionic bases.[1][2] Its high basicity, coupled with low nucleophilicity, makes it an indispensable tool for modern organic synthesis, particularly where mild conditions and high selectivity are required.[2] This guide covers the mechanism of action, comparative performance data, detailed experimental protocols, and key advantages of employing tert-Butyl-P4.

Mechanism of Action: E2 Elimination

tert-Butyl-P4 functions as a potent proton acceptor due to its extremely high basicity (extrapolated pKa of 42.7 in acetonitrile).[1] In dehydrohalogenation reactions, it facilitates a bimolecular elimination (E2) mechanism. This is a single, concerted step where the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen.[3] Simultaneously, the C-H bond breaks, a new π-bond (alkene) forms, and the halide leaving group departs.[3] The sterically hindered nature of tert-Butyl-P4 minimizes competing nucleophilic substitution reactions.[2]

Caption: E2 dehydrohalogenation mechanism facilitated by tert-Butyl-P4.

Performance and Applications

tert-Butyl-P4 is highly effective for the dehydrohalogenation of alkyl halides to form alkenes. Its performance often surpasses that of traditional base systems. A prominent example is the conversion of 1-bromooctane to 1-octene, where tert-Butyl-P4 achieves a significantly higher yield under mild conditions compared to the potassium tert-butoxide/18-crown-6 system.[1][2] This enhanced reactivity underscores its utility in synthesizing olefinic compounds where other methods may be less efficient or require harsher conditions.[1]

Data Presentation: Comparative Yields

The following table summarizes the comparative yields for the dehydrohalogenation of 1-bromooctane.

| Substrate | Base System | Product | Yield (%) | Reference |

| 1-Bromooctane | tert-Butyl-P4 | 1-Octene | 96% | [1][2] |

| 1-Bromooctane | KOtBu / 18-crown-6 | 1-Octene | 75% | [1][2] |

Experimental Protocols

3.1. Handling and Storage of tert-Butyl-P4

-

Hygroscopicity: tert-Butyl-P4 is an extremely hygroscopic solid and is also sensitive to carbon dioxide.[2] It must be handled and stored under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

-

Solvent: It is commercially available as a solution in hexane (approx. 0.8 M).

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and protic substances.

3.2. General Protocol for Dehydrohalogenation of an Alkyl Halide

This protocol provides a general methodology for the dehydrohalogenation of a primary alkyl halide like 1-bromooctane. Reaction conditions may require optimization for different substrates.

Materials:

-

Alkyl halide (e.g., 1-bromooctane)

-

tert-Butyl-P4 solution in hexane (~0.8 M)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Quenching solution (e.g., saturated aqueous NH4Cl or water)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the alkyl halide (1.0 eq.) and anhydrous THF under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add the tert-Butyl-P4 solution (typically 1.1-1.5 eq.) dropwise via syringe over several minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, carefully quench the reaction mixture by adding saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure alkene.

-

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: General experimental workflow for dehydrohalogenation using tert-Butyl-P4.

Key Advantages of tert-Butyl-P4

-

High Efficiency: Delivers excellent yields for elimination reactions where other bases may be less effective.[1]

-

Mild Conditions: Reactions can often be performed at or below room temperature, preserving sensitive functional groups.[2]

-

Non-Ionic Nature: As a neutral superbase, it is superior to ionic bases in reactions sensitive to oxidation or Lewis acid-catalyzed side reactions.[2]

-

High Selectivity: The steric bulk of the base favors elimination over substitution and can influence regioselectivity in complex substrates.[2][4]

Disclaimer: The provided protocols are intended as a general guide. Researchers should conduct their own risk assessments and optimize conditions for their specific substrates and equipment. Always use appropriate personal protective equipment (PPE) when handling strong bases and volatile organic compounds.

References

Protocol for tert-Butyl-P4 Catalyzed Alkylation of Esters: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the α-alkylation of esters utilizing the powerful, non-ionic, and sterically hindered phosphazene superbase, tert-Butyl-P4 (t-Bu-P4). The use of t-Bu-P4 offers significant advantages, including high yields, excellent stereoselectivity, and mild reaction conditions, making it a valuable tool in organic synthesis and drug development.

Introduction

The α-alkylation of esters is a fundamental carbon-carbon bond-forming reaction in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals and natural products. Traditional methods often rely on strong, ionic bases such as lithium diisopropylamide (LDA), which can suffer from drawbacks like poor solubility, side reactions, and limited stereocontrol.

The Schwesinger base, tert-Butyl-P4, emerges as a superior alternative. Its extreme basicity (pKa ≈ 42 in acetonitrile) allows for the efficient deprotonation of weakly acidic α-protons of esters to generate highly reactive "naked" enolates.[1] The bulky tert-butyl group and the unique phosphazene structure provide significant steric hindrance, minimizing nucleophilic side reactions. Furthermore, t-Bu-P4 and its protonated form are highly soluble in common non-polar organic solvents, facilitating homogeneous reaction conditions.

Advantages of tert-Butyl-P4 in Ester Alkylation

-

High Reactivity and Yields: The generation of "naked" enolates, free from tight ion-pairing with metal cations, leads to enhanced nucleophilicity and faster reaction rates, often resulting in high to quantitative yields of the alkylated product.[1]

-

Excellent Stereoselectivity: In the alkylation of chiral esters, the use of t-Bu-P4 can lead to high diastereoselectivity, a critical aspect in the synthesis of enantiomerically pure compounds.

-

Mild Reaction Conditions: Reactions can often be performed at low temperatures, preserving sensitive functional groups within the ester or electrophile.

-

Mono-alkylation Selectivity: The steric bulk of the base can favor mono-alkylation over di-alkylation, simplifying product purification.

-

Broad Substrate Scope: Effective for a range of ester substrates and alkylating agents.

Reaction Mechanism

The t-Bu-P4 catalyzed alkylation of esters proceeds through a two-step mechanism:

-

Enolate Formation: The t-Bu-P4 base abstracts an α-proton from the ester to form a highly reactive enolate anion and the protonated t-Bu-P4 cation. This equilibrium lies far to the right due to the high basicity of t-Bu-P4.

-

Nucleophilic Attack: The resulting "naked" enolate acts as a potent nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) in an S(_N)2 reaction to form the new C-C bond.

Caption: Mechanism of t-Bu-P4 catalyzed ester alkylation.

Experimental Protocols

General Procedure for the α-Alkylation of Esters

This protocol provides a general guideline for the mono-alkylation of esters using t-Bu-P4. Reaction conditions may require optimization for specific substrates.

Materials:

-

Ester substrate

-

tert-Butyl-P4 (t-Bu-P4) solution (e.g., ~1.0 M in hexane or THF)

-

Alkylating agent (e.g., alkyl iodide, bromide, or tosylate)

-

Anhydrous, aprotic solvent (e.g., THF, toluene, or hexane)

-

Quenching solution (e.g., saturated aqueous NH(_4)Cl)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous MgSO(_4) or Na(_2)SO(_4))

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the ester substrate (1.0 equiv.) to a flame-dried flask equipped with a magnetic stir bar. Dissolve the ester in the chosen anhydrous solvent.

-

Cooling: Cool the solution to the desired reaction temperature (typically between -78 °C and room temperature).

-

Base Addition: Slowly add the t-Bu-P4 solution (1.0 - 1.2 equiv.) dropwise to the stirred ester solution. Stir the mixture for 15-30 minutes to ensure complete enolate formation.

-

Alkylation: Add the alkylating agent (1.0 - 1.5 equiv.) dropwise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Quenching: Once the reaction is complete, quench the reaction by adding the quenching solution.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over the drying agent, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated ester.

Detailed Protocol: Diastereoselective Alkylation of 8-Phenylmenthyl Phenylacetate

This protocol describes a specific application of t-Bu-P4 in a highly diastereoselective alkylation reaction.

Procedure:

-

Reaction Setup: To a solution of 8-phenylmenthyl phenylacetate (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of t-Bu-P4 (1.1 equiv.) in hexane dropwise.

-

Enolate Formation: Stir the resulting mixture at -78 °C for 30 minutes.

-

Alkylation: Add iodoethane (1.2 equiv.) to the reaction mixture.

-

Reaction: Stir the reaction at -78 °C for 2 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous NH(_4)Cl. After standard aqueous workup and extraction with diethyl ether, the crude product is purified by flash chromatography to yield the mono-ethylated product.

Data Presentation

The following table summarizes the results of t-Bu-P4 catalyzed alkylation of various esters, demonstrating the versatility and efficiency of this methodology.

| Entry | Ester Substrate | Electrophile | Base Equiv. | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | 8-Phenylmenthyl phenylacetate | Iodoethane | 1.1 | THF | -78 | 2 | 95 | 98:2 |

| 2 | Methyl phenylacetate | Dimethyl sulfate | 1.1 | THF | -78 | 1 | >95 | - |

| 3 | tert-Butyl acetate | Benzyl bromide | 1.2 | Toluene | -40 | 3 | 85 | - |

| 4 | Ethyl isobutyrate | Allyl iodide | 1.1 | Hexane | 0 | 1.5 | 92 | - |

| 5 | Cyclohexyl propionate | Propargyl bromide | 1.2 | THF | -78 to RT | 4 | 88 | - |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the t-Bu-P4 catalyzed alkylation of esters.

Caption: General experimental workflow for ester alkylation.

Safety Precautions

-

tert-Butyl-P4 is a strong base and is corrosive. It is also highly hygroscopic and reacts with water and carbon dioxide from the air. Handle it under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Alkylating agents are often toxic and/or carcinogenic. Handle them with care in a well-ventilated fume hood.

-

Always perform reactions under an inert atmosphere to prevent quenching of the base and enolate by moisture and CO(_2).

Conclusion

The use of tert-Butyl-P4 as a catalyst for the α-alkylation of esters provides a powerful and versatile method for the formation of C-C bonds. The protocol offers significant advantages in terms of yield, selectivity, and mild reaction conditions compared to traditional methods. These application notes provide a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols: Anionic Polymerization Initiated by tert-Butyl-P4

Audience: Researchers, scientists, and drug development professionals.

Introduction to tert-Butyl-P4 (t-Bu-P4)

The phosphazene superbase 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene), commonly known as tert-Butyl-P4 or t-Bu-P4, is a highly effective organocatalyst for initiating anionic polymerizations. As one of the strongest known neutral nitrogenous bases, with a pKa value of 42.1 in acetonitrile, its utility stems from a unique combination of extreme Brønsted basicity and very low nucleophilicity due to significant steric hindrance.[1][2]

Key Advantages in Polymerization:

-

Metal-Free Catalysis: When paired with protic initiators like alcohols or water, t-Bu-P4 enables metal-free polymerization, which is critical for applications in biomedical and electronic fields where metal contamination is a concern.[3]

-

High Efficiency: Its strong basicity allows for the rapid and efficient deprotonation of a wide range of weak acids to generate highly reactive anionic initiators under mild conditions.[3]

-

Controlled Polymerization: For certain monomer classes, particularly epoxides and cyclic siloxanes, t-Bu-P4 promoted polymerization proceeds in a living or controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, Ð < 1.1).[1][3]

-

Solubility: It is readily soluble in common non-polar organic solvents such as tetrahydrofuran (THF), toluene, and hexane.[1]

Handling Considerations: t-Bu-P4 is an extremely hygroscopic solid.[1] It readily absorbs atmospheric water and carbon dioxide, both of which can inhibit or terminate anionic polymerization.[1] Therefore, stringent anhydrous and inert atmosphere techniques are mandatory for its storage and handling.[1]

Applications and Data

t-Bu-P4 is a versatile initiator for the anionic polymerization of a variety of monomers.

Anionic Ring-Opening Polymerization (AROP) of Epoxides

The t-Bu-P4/alcohol initiating system is highly effective for the living anionic ring-opening polymerization (AROP) of epoxides, such as ethylene oxide, 1,2-butylene oxide (BO), and various glycidyl ethers.[3][4][5] The base deprotonates the alcohol, generating a highly reactive alkoxide anion that initiates polymerization.[3] This system allows for the synthesis of well-defined polyethers with controlled molecular weights up to 30 kg mol⁻¹ and narrow dispersity (Ð < 1.1).[3]

A kinetic study of various epoxide monomers initiated by the benzyl alcohol/t-Bu-P4 system established the following reactivity scale: kp,BnGE > kp,AGE > kp,EEGE ≫ kp,tBuGE ≈ kp,PO > kp,BO.[4]

Table 1: Polymerization of 1,2-Butylene Oxide (BO) Initiated by a Secondary Amide/t-Bu-P4 System

| Entry | Initiator System | Solvent | kp,app (L·mol⁻¹·min⁻¹) | Resulting Polymer | Reference |

|---|---|---|---|---|---|

| 1 | Secondary Amide/t-Bu-P4 | Toluene | 0.0336 | Well-defined PBO | [3] |

| 2 | Alcohol/t-Bu-P4 | Toluene | 0.0480 | Well-defined PBO |[3] |

AROP of Cyclic Siloxanes

t-Bu-P4 can polymerize cyclic siloxanes, such as hexamethylcyclotrisiloxane (D₃) or decamethylcyclopentasiloxane (D₅), using catalytic amounts of the base with water or silanols as initiators.[1] This method produces thermally stable polysiloxanes with decomposition temperatures exceeding 450 °C and allows for good molecular weight control.[1]

Anionic Polymerization of Styrenics and Dienes

In combination with organolithium initiators like sec-BuLi, t-Bu-P4 dramatically accelerates the polymerization of styrene and 1,3-butadiene by complexing the lithium cation, which generates highly reactive, "naked" carbanions.[6][7] However, the extreme reactivity can lead to a loss of control, particularly at higher t-Bu-P4 concentrations.[6]

Table 2: Anionic Polymerization of Styrene Initiated by sec-BuLi/t-Bu-P4

| Entry | [t-Bu-P4]/[sec-BuLi] Ratio | Polymerization Time (min) | Mₙ ( g/mol ) | Polydispersity (Ð) | Control Level | Reference |

|---|---|---|---|---|---|---|

| 1 | 1:1 | 20 | 297,000 | >1.9 | Uncontrolled | [6] |

| 2 | 0:1 (Control) | - | - | - | Controlled |[6] |

Note: The kinetic studies showed the reaction rate follows the order of [t-Bu-P4]/[sec-BuLi] >>> [t-Bu-P2]/[sec-BuLi] > [t-Bu-P1]/[sec-BuLi] > sec-BuLi alone.[6]

Anionic Polymerization of Methacrylates

The ethyl acetate/t-Bu-P4 initiator system has been used to synthesize poly(methyl methacrylate) (PMMA) with narrow polydispersity and molar masses up to 40,000 g·mol⁻¹ in THF.[1]

Experimental Protocols

Critical Note: All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents must be purified and dried before use.

Protocol: AROP of Epoxides (e.g., 1,2-Butylene Oxide) using Alcohol/t-Bu-P4

This protocol describes the synthesis of poly(1,2-butylene oxide) using benzyl alcohol as an initiator.

Materials:

-

1,2-Butylene Oxide (BO), dried over CaH₂ and distilled.

-

Benzyl alcohol (BnOH), dried over molecular sieves.

-

t-Bu-P4 (as a solution in hexane, e.g., 0.8 M).

-

Toluene, dried using a solvent purification system.

-

Methanol (for termination).

Procedure:

-

Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

-

Initiator Activation:

-

Inject the desired amount of dry toluene into the flask.

-

Add the calculated volume of benzyl alcohol initiator.

-

Slowly add an equimolar amount of t-Bu-P4 solution (e.g., [BnOH]₀/[t-Bu-P4] = 1/1) to the stirred solution.[3]

-

Allow the solution to stir at room temperature for 15-20 minutes to ensure complete deprotonation of the alcohol and formation of the active alkoxide species.[3]

-

-

Polymerization:

-

Rapidly inject the purified BO monomer into the activated initiator solution.

-

Maintain the reaction at the desired temperature (e.g., room temperature).

-

Monitor the reaction progress by taking aliquots at timed intervals for analysis (e.g., ¹H NMR to determine monomer conversion).

-

-

Termination:

-

Once the desired conversion is reached, terminate the polymerization by adding a small amount of degassed methanol to protonate the active chain ends.

-

-

Polymer Isolation:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration or decantation.

-

Wash the polymer with fresh non-solvent to remove residual monomer and initiator.

-

Dry the final polymer under vacuum to a constant weight.

-

-

Characterization: Analyze the polymer's molecular weight (Mₙ) and polydispersity (Ð) using Size Exclusion Chromatography (SEC).

Visualizations: Mechanisms and Workflows

Initiation Mechanism

The first step in alcohol-initiated AROP is the deprotonation of the initiator by the t-Bu-P4 superbase to form the active alkoxide species and the non-nucleophilic, sterically hindered phosphazenium cation.

References

- 1. P4-t-Bu - Wikipedia [en.wikipedia.org]

- 2. tert-Buty-P4 | 111324-04-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]